molecular formula C19H21NO4 B557614 fmoc-d-Threoninol CAS No. 252049-02-8

fmoc-d-Threoninol

Cat. No. B557614
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-SGTLLEGYSA-N
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Description

Fmoc-d-Threoninol is a compound with the molecular formula C19H21NO4 . It is also known by other names such as N-Fmoc-L-threonol, Fmoc-L-threoninol, and Fmoc-Thr-ol . The molecular weight of this compound is 327.4 g/mol .


Molecular Structure Analysis

The molecular structure of fmoc-d-Threoninol consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a threoninol molecule . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate .


Chemical Reactions Analysis

While specific chemical reactions involving fmoc-d-Threoninol are not available, it’s known that Fmoc-based peptides are commonly used in solid-phase peptide synthesis . The Fmoc group is typically removed in the presence of a base, such as piperidine .

Scientific Research Applications

  • Fmoc-d-Threoninol is utilized in the synthesis of octreotide and its analogues, which are beneficial for tumor visualization and treatment. A novel approach using p-carboxybenzaldehyde to anchor Fmoc-threoninol to solid phase resins was developed, leading to efficient and large-scale synthesis of octreotide and its analogues for radiopharmaceutical and tagged conjugates (Hsieh et al., 1999).

  • Fmoc-d-Threoninol is involved in the solid-phase synthesis of carbonylated peptides. A fully protected derivative, Fmoc-Atda-OH, of a novel unnatural amino acid was designed, enabling the synthesis of peptides containing D,L-Thr(O) residue. This method is relevant for studying oxidatively modified peptides related to diseases (Waliczek et al., 2015).

  • It plays a crucial role in the solid-phase synthesis of glycopeptides. Fmoc-threoninol derivatives with O-glycosidically peracetylated sugar chains have been used for synthesizing glycopeptides, which are significant in studying protein-carbohydrate interactions (Luening et al., 1989).

  • Fmoc-d-Threoninol is essential in the synthesis of phosphoserine- or phosphothreonine-containing peptides, utilizing a pre-phosphorylation strategy for peptide synthesis. These derivatives are valuable as building blocks for automated peptide synthesis by solid-phase method (WakamiyaTateaki et al., 1996).

  • It is instrumental in the development of peptide alcohols and conjugates, such as octreotide, using a bifunctional linker for anchoring to amine-resins. This approach facilitates high-yield synthesis and direct coupling of conjugates to peptides (Wu et al., 1999).

  • Fmoc-d-Threoninol modified amino acids and peptides exhibit self-assembly features and are used in various applications, including cell cultivation, drug delivery, and therapeutic properties. This demonstrates the role of Fmoc-d-Threoninol in the development of functional materials (Tao et al., 2016).

Safety And Hazards

Fmoc-d-Threoninol should be handled with care. Avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427238
Record name fmoc-d-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fmoc-d-Threoninol

CAS RN

252049-03-9, 252049-02-8
Record name Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-d-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PK Mandal, Z Ren, X Chen, C Xiong… - Journal of medicinal …, 2009 - ACS Publications
In cancer cells, signal transducer and activator of transcription 3 (Stat3) participates in aberrant growth, survival, angiogenesis, and invasion signals and is a validated target for …
Number of citations: 56 pubs.acs.org

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